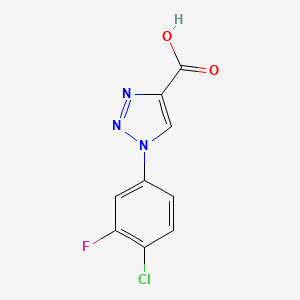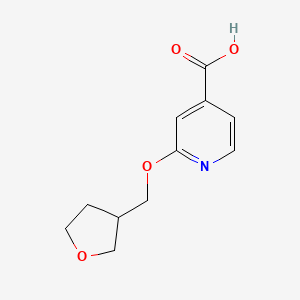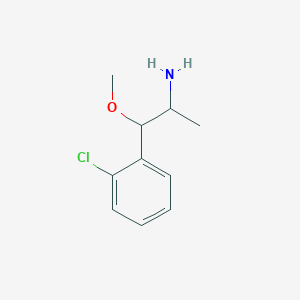
1-(2-Chlorophenyl)-1-methoxypropan-2-amine
Overview
Description
This would typically involve identifying the compound’s chemical structure, functional groups, and molecular formula.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound.Molecular Structure Analysis
This usually involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Crystal Structure Analysis
Research conducted by Butcher et al. (2007) on a related molecule, 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol, revealed insights into the molecular structure, showcasing how the chlorophenyl and methoxybenzyl groups align with respect to the amine group. This study highlights the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure, which could be relevant for designing molecules with specific physical properties (Butcher et al., 2007).
Kinetics and Reaction Mechanisms
The study by Castro et al. (2001) on the kinetics of reactions involving chlorophenyl thionocarbonates with alicyclic amines provides foundational knowledge on reaction rates and mechanisms. This research can inform synthetic strategies in organic chemistry, particularly for compounds involving chlorophenyl and methoxy groups, by understanding how electronic effects influence reactivity (Castro et al., 2001).
Synthetic Methodologies
A novel approach towards the synthesis of 2-amino-1-aryloxy-3-methoxypropanes, as described by D’hooghe et al. (2006), showcases the potential of utilizing bromomethyl aziridines for generating compounds with significant pharmacological interest. This method provides a versatile pathway for the synthesis of amine derivatives, which could be applied to the development of new drugs or materials (D’hooghe et al., 2006).
Photolabile Protecting Groups
The development of photolabile amine protecting groups suitable for multistep flow synthesis, as reported by Yueh et al. (2015), demonstrates an innovative approach to protecting sensitive functional groups during complex synthetic sequences. This research could facilitate the synthesis of complex molecules, including those related to "1-(2-Chlorophenyl)-1-methoxypropan-2-amine," in a more efficient and controllable manner (Yueh et al., 2015).
Antibacterial Agents
Sheikh et al. (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, demonstrating the potential of chlorophenyl derivatives as antibacterial agents. This study underscores the relevance of structural modification in enhancing the antimicrobial efficacy of chemical compounds, potentially guiding the design of new therapeutics (Sheikh et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential applications of the compound, areas for further research, and its implications in fields like medicine, materials science, etc.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational models. If you have a different compound or a well-known alias for this compound, I’d be happy to help search for more information.
properties
IUPAC Name |
1-(2-chlorophenyl)-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(12)10(13-2)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDROQHVHGGPYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-1-methoxypropan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
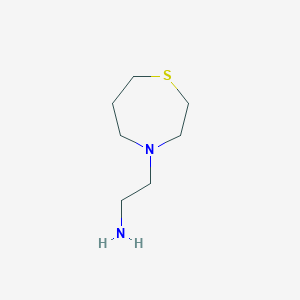
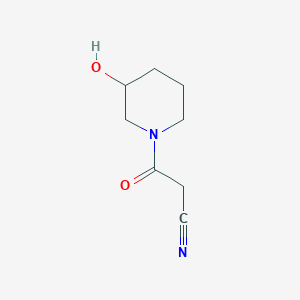
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)
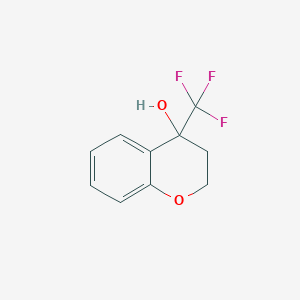
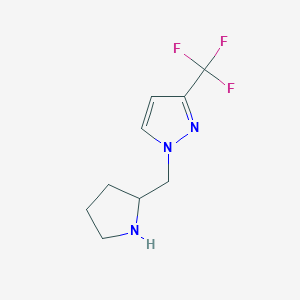
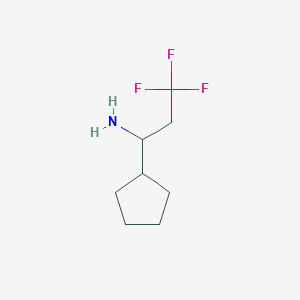
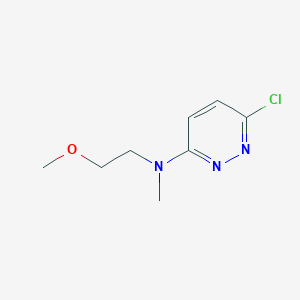
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
